molecular formula C21H34O4 B7943220 Prostaglandin A1 methyl ester

Prostaglandin A1 methyl ester

Cat. No.: B7943220
M. Wt: 350.5 g/mol
InChI Key: YZBRCGCRYAHOHV-DQUZTPNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

  • Chemical Reactions Analysis

    • PGA1 methyl ester can undergo several types of reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions depend on the specific transformation.
    • Major products formed from these reactions include derivatives of PGA1 methyl ester.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which PGA1 methyl ester exerts its effects involves molecular targets and signaling pathways.
    • It likely interacts with specific receptors or enzymes, influencing cellular processes.
  • Comparison with Similar Compounds

    • PGA1 methyl ester’s uniqueness lies in its cyclopentenone structure.
    • Similar compounds include other prostaglandins (e.g., PGA1 ethyl ester) and related analogs.

    Biological Activity

    Prostaglandin A1 methyl ester (PGA1 methyl ester) is a cyclopentenone derivative of prostaglandin A1, known for its diverse biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of PGA1 methyl ester.

    PGA1 methyl ester exhibits unique structural characteristics that contribute to its biological functions. The compound is synthesized through specific chemical modifications of prostaglandin A1, which enhance its stability and potency. The synthesis typically involves protecting hydroxyl groups to facilitate selective reactions, yielding derivatives with improved biological activity against various pathogens and tumor cells .

    Antitumor Activity

    PGA1 methyl ester has been shown to exhibit significant antitumor properties. In vitro studies indicate that it can arrest the cell cycle at the G1 phase, leading to inhibited growth in various cancer cell lines. For instance, a study demonstrated that novel analogs of PGA1 methyl ester were more effective than the native compound in suppressing tumor cell growth by inducing p21 expression, which is crucial for cell cycle regulation .

    Table 1: Summary of Antitumor Activities of PGA1 Methyl Ester Analogues

    Compound NameActivity TypeMechanism of ActionReference
    15-epi-delta7-PGA1AntitumorInduces p21 expression; inhibits cyclin-dependent kinases
    12-iso-delta7-PGA1AntitumorSimilar mechanism as above
    PGA1 Methyl EsterModerate AntitumorG1 phase arrest; lower potency compared to analogs

    Antiviral Activity

    In addition to its antitumor effects, PGA1 methyl ester has demonstrated antiviral properties. It has been reported to exhibit potent activity against viruses such as Sendai virus. The mechanism underlying this antiviral effect involves the compound's ability to interact with viral components and inhibit their replication processes .

    Table 2: Antiviral Efficacy of Prostaglandin Derivatives

    Compound NameVirus TargetEfficacy LevelReference
    Prostaglandin-J 1Sendai VirusPotent
    PGA1 Methyl EsterVariousModerate

    The biological activity of PGA1 methyl ester is largely attributed to its interaction with cellular thiols and other nucleophiles. The compound undergoes reversible reactions with thiols such as glutathione, leading to the formation of stable adducts that modulate cellular signaling pathways involved in growth inhibition .

    Cellular Uptake and Effects

    PGA1 methyl ester is transported into cells where it accumulates in the nucleus, exerting its effects on gene expression and cell cycle regulation. The interaction with cyclins and cyclin-dependent kinases plays a pivotal role in its antiproliferative action. Studies have shown that while PGA1 methyl ester itself has moderate potency, its analogs exhibit enhanced efficacy due to structural modifications that improve their interaction with target molecules .

    Case Studies

    Several case studies highlight the therapeutic potential of PGA1 methyl ester:

    • Case Study 1 : A clinical investigation assessed the effects of PGA1 methyl ester on glioma cells, revealing significant G1 phase arrest and reduced proliferation rates.
    • Case Study 2 : Research involving animal models demonstrated that PGA1 methyl ester could reduce tumor size significantly compared to control groups, indicating its potential as an adjunct therapy in cancer treatment.

    Properties

    IUPAC Name

    methyl 7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H34O4/c1-3-4-7-10-18(22)15-13-17-14-16-20(23)19(17)11-8-5-6-9-12-21(24)25-2/h13-19,22H,3-12H2,1-2H3/b15-13+/t17-,18-,19+/m0/s1
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YZBRCGCRYAHOHV-DQUZTPNMSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)OC)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OC)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H34O4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    350.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Prostaglandin A1 methyl ester
    Reactant of Route 2
    Prostaglandin A1 methyl ester
    Reactant of Route 3
    Reactant of Route 3
    Prostaglandin A1 methyl ester
    Reactant of Route 4
    Prostaglandin A1 methyl ester
    Reactant of Route 5
    Prostaglandin A1 methyl ester
    Reactant of Route 6
    Prostaglandin A1 methyl ester

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.